molecular formula C22H19Cl2N5O2 B2758797 9-(4-(tert-butyl)phenyl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904268-11-7

9-(4-(tert-butyl)phenyl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2758797
CAS No.: 904268-11-7
M. Wt: 456.33
InChI Key: YSNDGEOSIWFTNK-UHFFFAOYSA-N
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Description

This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 2-position bears a 2,4-dichlorophenyl moiety, while the 9-position is occupied by a 4-(tert-butyl)phenyl group. The 8-oxo group contributes to hydrogen-bonding interactions, which may influence its bioactivity or binding affinity in biological systems.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(2,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N5O2/c1-22(2,3)11-4-7-13(8-5-11)29-20-17(27-21(29)31)16(18(25)30)26-19(28-20)14-9-6-12(23)10-15(14)24/h4-10H,1-3H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNDGEOSIWFTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Position 2 Substituent Position 9 Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-(2,4-dichlorophenyl) 9-(4-(tert-butyl)phenyl) ~475.3* Enhanced lipophilicity due to tert-butyl and dichlorophenyl groups
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-methylphenyl 4-ethoxyphenyl ~423.4 Ethoxy group improves solubility; methylphenyl reduces steric hindrance
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-hydroxyphenylamino 2-methoxyphenyl ~424.4 Hydroxyl and methoxy groups enhance hydrogen-bonding potential
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-methyl 4-methylphenyl ~299.3 Simplified structure with methyl groups; lower molecular weight
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-ethoxyphenyl 2-methoxyphenyl ~439.4 Balanced lipophilicity and polarity from ethoxy/methoxy groups

*Calculated based on formula C22H20Cl2N5O2.

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in the target compound) enhance binding affinity in hydrophobic environments, while electron-donating groups (e.g., methoxy in ) improve solubility .
  • Bulky substituents like tert-butyl (target compound) may reduce metabolic degradation, extending half-life in vivo.

Synthetic Scalability :

  • Ethoxy and methoxy derivatives (e.g., ) are prioritized for large-scale synthesis due to straightforward functionalization and high purity (>98%) .
  • Dichlorophenyl-containing compounds (e.g., target) require stringent purification to eliminate byproducts from halogenation steps .

Q & A

Q. What are the recommended synthetic routes for 9-(4-(tert-butyl)phenyl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura cross-coupling for introducing aryl groups (e.g., 2,4-dichlorophenyl) to the purine core .
  • Condensation reactions using carboxamide precursors under controlled pH and temperature to form the purine scaffold .
  • Optimization of reaction conditions : Use of Pd(PPh₃)₄ as a catalyst, anhydrous solvents (e.g., toluene), and inert atmospheres to improve yield (typically 60-75%) .
  • Purification : Column chromatography (C18 reverse-phase) or recrystallization to achieve >95% purity .

Q. How can structural characterization be performed for this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and purity. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm in ¹H NMR .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (expected m/z ~520-530 [M+H]⁺).
  • X-ray crystallography to resolve stereochemical ambiguities, particularly at the 8-oxo position .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderate in DMSO (>10 mg/mL) and dichloromethane, but limited in aqueous buffers (<0.1 mg/mL at pH 7.4) due to hydrophobic tert-butyl and dichlorophenyl groups .
  • Stability : Stable at −20°C under inert gas for >6 months. Degrades in acidic conditions (pH <3) via hydrolysis of the carboxamide group .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) due to structural similarity to purine-based inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to <2 hours, improving yield by 15–20% .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How do computational methods aid in predicting target interactions for this compound?

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. The dichlorophenyl group shows strong hydrophobic interactions in silico .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns to prioritize targets for experimental validation .

Q. How can contradictory bioactivity data across assays be resolved?

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to reduce false positives in cytotoxicity studies .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target enzymes .

Q. How can stability in biological matrices be optimized for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the 8-oxo position to enhance aqueous solubility and metabolic stability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life (e.g., from 2 hours to >8 hours) .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural isomers?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol = 90:10) .
  • 2D NMR (NOESY) : Identify spatial proximity of tert-butyl and dichlorophenyl groups to confirm regiochemistry .

Q. How do substituents influence the compound’s photochemical stability?

  • UV-Vis spectroscopy : Monitor degradation under UV light (λ = 254 nm). The dichlorophenyl group increases photosensitivity compared to fluorophenyl analogs .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; >90% degradation indicates need for light-protective storage .

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